8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane: Technical Guide to a Versatile Piperidine Scaffold
8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane: Technical Guide to a Versatile Piperidine Scaffold
This guide details the chemical structure, physicochemical properties, synthetic pathways, and pharmaceutical applications of 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane (CAS: 28286-05-7).
Executive Summary
8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane is a specialized heterocyclic building block serving as a protected form of N-methyl-4-piperidone. By masking the reactive ketone functionality as a 1,3-dioxolane (ethylene ketal), this compound allows chemists to perform chemoselective transformations on the piperidine ring or its substituents without compromising the carbonyl group. It is a critical intermediate in the synthesis of quaternary ammonium salts for oncology research (e.g., 14-3-3 protein inhibitors), histone deacetylase (HDAC) inhibitors, and various neuroactive pharmaceutical agents.
Chemical Identity & Structural Analysis[1][2]
Nomenclature and Identifiers[1]
-
Common Synonyms: 1-Methyl-4-piperidone ethylene ketal; 4,4-Ethylenedioxy-1-methylpiperidine
-
CAS Registry Number: 28286-05-7
-
Molecular Formula: C
H NO -
Molecular Weight: 157.21 g/mol
Structural Architecture
The molecule features a spiro junction where a six-membered piperidine ring and a five-membered dioxolane ring share a single carbon atom (C4 of the piperidine).
-
Core Scaffold: N-Methylpiperidine (saturated six-membered nitrogen heterocycle).
-
Protecting Group: Cyclic ethylene ketal at the C4 position.
-
Stereochemistry: The molecule is achiral due to the plane of symmetry passing through the nitrogen and the spiro-carbon.
-
Electronic Character: The tertiary amine at position 8 renders the molecule basic and nucleophilic, capable of forming quaternary ammonium salts.
Physicochemical Properties[1][5][6][7]
The following data summarizes the key physical constants essential for handling and purification.
| Property | Value | Notes |
| Physical State | Liquid | Colorless to pale yellow oil at RT |
| Boiling Point | 90–95 °C | @ 10 mmHg (Estimated) |
| Density | ~1.05 g/mL | @ 20 °C |
| Solubility | High | Soluble in DCM, CHCl |
| pKa | ~8.5–9.0 | Characteristic of N-methyl piperidines |
| Stability | Acid-Sensitive | Ketal hydrolyzes in aqueous acid |
Synthetic Pathways & Manufacturing[9]
The synthesis of 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane is a classic example of carbonyl protection using a Dean-Stark apparatus to drive the equilibrium.
Protocol: Ketalization of N-Methyl-4-piperidone
Reaction Principle: Acid-catalyzed condensation of a ketone with a 1,2-diol.
Reagents:
-
1-Methyl-4-piperidone (1.0 equiv)
-
Ethylene glycol (1.2–1.5 equiv)
-
p-Toluenesulfonic acid (pTSA) (0.05 equiv, catalyst)
-
Solvent: Toluene or Benzene (azeotropic water removal)
Step-by-Step Methodology:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add 1-Methyl-4-piperidone, ethylene glycol, and pTSA to the flask. Dissolve in toluene.
-
Reflux: Heat the mixture to vigorous reflux. As the reaction proceeds, water/toluene azeotrope condenses and water separates in the trap.
-
Monitoring: Continue reflux until water evolution ceases (typically 4–12 hours).
-
Workup: Cool the mixture. Wash with saturated NaHCO
(to neutralize pTSA) and brine. -
Purification: Dry the organic layer over anhydrous Na
SO , filter, and concentrate in vacuo. Distill the residue under reduced pressure to obtain the pure ketal.
Mechanism & Causality
The pTSA protonates the ketone oxygen, making the carbonyl carbon more electrophilic. The ethylene glycol attacks, forming a hemi-ketal. A second protonation and loss of water generates an oxocarbenium ion, which is trapped by the second hydroxyl group of the glycol to close the dioxolane ring. Crucial Step: Removal of water is thermodynamically required to prevent the reverse reaction (hydrolysis).
Caption: Acid-catalyzed ketalization pathway with azeotropic water removal.
Reactivity Profile & Pharmaceutical Applications[10]
Quaternization (Synthesis of Bioactive Salts)
The tertiary amine at position 8 is highly nucleophilic. It reacts with alkyl halides or mesylates to form quaternary ammonium salts.
-
Application: Synthesis of Sphingomimetics and 14-3-3 protein inhibitors.
-
Case Study: Reaction with 4-octylphenethyl methanesulfonate yields RB-068 , a compound shown to destabilize dimeric 14-3-3 proteins, inducing apoptosis in lung cancer cells (A549).
Linker Chemistry (HDAC Inhibitors)
The spiro-ketal motif serves as a rigid, aliphatic "spacer" in the design of Histone Deacetylase (HDAC) inhibitors.
-
Mechanism: The piperidine ring orients the zinc-binding group (e.g., hydroxamic acid) into the enzyme's active site. The ketal group can modulate solubility and metabolic stability compared to a bare ketone or methylene group.
Deprotection (Regeneration of Ketone)
To access the ketone for further derivatization (e.g., Grignard addition, reductive amination):
-
Protocol: Treat the spiro compound with 1M HCl or 10% H
SO at room temperature or mild heat. -
Result: Quantitative conversion back to 1-Methyl-4-piperidone.
Caption: Divergent reactivity of the spiro scaffold: Quaternization vs. Deprotection.
Handling & Safety (SDS Summary)
-
Hazards:
-
Storage: Store under inert atmosphere (Argon/Nitrogen) in a cool, dry place. The ketal is stable to base but sensitive to moisture and acid.
-
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and work in a fume hood.
References
-
Destabilisation of dimeric 14-3-3 proteins as a novel approach to anti-cancer therapeutics. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]
-
Investigation of the effect of different linker chemotypes on the inhibition of histone deacetylases (HDACs). Source: IRIS Unimore (University of Modena and Reggio Emilia). URL:[Link]
-
1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation. Source: PubMed.[1] URL:[Link]
-
8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane Product Information. Source: MolAid Chemical Database. URL:[Link]
